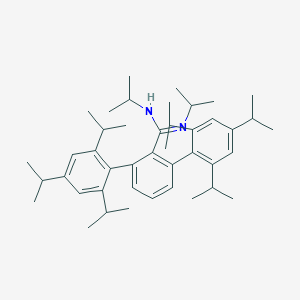
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine, also known as DIBPFF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of formamidine compounds, which are known for their diverse range of applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst involves its ability to activate the aryl halide substrate by forming a complex with it. This complex then undergoes oxidative addition with the palladium catalyst, resulting in the formation of an intermediate that can undergo further reactions.
Biochemical and Physiological Effects:
Although N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-cancer agent. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this context is not well understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a catalyst is its high stability and reactivity. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is also readily available and relatively inexpensive compared to other catalysts. However, one limitation of using N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is its sensitivity to air and moisture, which can affect its reactivity and stability.
Future Directions
There are several potential future directions for research on N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine. One area of interest is the development of new synthetic methods for N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine that are more efficient and cost-effective. Another potential direction is the exploration of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine's potential as an anti-cancer agent, which could involve further studies on its mechanism of action and potential toxicity. Additionally, the use of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine in other fields such as materials science and agriculture could also be explored.
Synthesis Methods
The synthesis of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is the reaction of 2,6-bis(2,4,6-triisopropylphenyl)phenyllithium with N,N-diisopropylformamide in the presence of a catalytic amount of copper iodide. This reaction results in the formation of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine as a white solid with a high yield.
Scientific Research Applications
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine is its use as a catalyst in organic reactions. N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine has been shown to be an effective catalyst in various reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling.
properties
Product Name |
N1,N2-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)phenylformamidine |
|---|---|
Molecular Formula |
C43H64N2 |
Molecular Weight |
609 g/mol |
IUPAC Name |
N,N//'-di(propan-2-yl)-2,6-bis[2,4,6-tri(propan-2-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C43H64N2/c1-24(2)32-20-36(26(5)6)40(37(21-32)27(7)8)34-18-17-19-35(42(34)43(44-30(13)14)45-31(15)16)41-38(28(9)10)22-33(25(3)4)23-39(41)29(11)12/h17-31H,1-16H3,(H,44,45) |
InChI Key |
VQTKDDDHXLDESG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
![4-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B288820.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Bromophenyl)sulfonyl]-2-methylindoline](/img/structure/B288844.png)
![1-[(4-Methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288846.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)